molecular formula C12H16ClNO B13506175 3-(4-Chloro-2-methylphenoxy)piperidine CAS No. 954223-28-0

3-(4-Chloro-2-methylphenoxy)piperidine

Cat. No.: B13506175
CAS No.: 954223-28-0
M. Wt: 225.71 g/mol
InChI Key: QUYTWEISIMZHED-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-chloro-2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine typically involves the reaction of 4-chloro-2-methylphenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chloro-2-methylphenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in a polar solvent.

Major Products Formed:

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(4-Chloro-2-methylphenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of 3-(4-Chloro-2-methylphenoxy)piperidine.

    Piperidine: The parent compound of the piperidine derivatives.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxy groups but different substituents.

Uniqueness: this compound is unique due to the specific combination of the piperidine ring and the 4-chloro-2-methylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

954223-28-0

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

3-(4-chloro-2-methylphenoxy)piperidine

InChI

InChI=1S/C12H16ClNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

QUYTWEISIMZHED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CCCNC2

Origin of Product

United States

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